Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASVAZGRKWSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(cyclohexylamino)-2-oxo-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(cyclohexylamino)-2-oxo-1-phenylethylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Oxidation: Oxidized derivatives, such as this compound oxides.
Reduction: Amines, such as 2-(cyclohexylamino)-2-oxo-1-phenylethylamine.
Substitution: Substituted benzyl derivatives.
Hydrolysis: 2-(cyclohexylamino)-2-oxo-1-phenylethylamine and carbon dioxide.
Scientific Research Applications
Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Functional Group Impact : The replacement of the carbamate in Compound A with a chloro-propanamide group (as in the compound from ) reduces similarity (0.82) but enhances antibacterial activity against E. coli .
- Stereochemical Influence: The (R)-enantiomer of benzyl carbamate () shows identical similarity (1.00) but lacks the cyclohexylamino group, highlighting the role of stereochemistry in structural classification .
- Spirocyclic Derivatives : Compounds with azaspiro frameworks () exhibit lower similarity (0.78) due to altered ring systems, which may affect bioavailability .
Biological Activity
Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the context of osteogenesis and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : 17922-88-2
This compound functions primarily through its interaction with bone morphogenetic proteins (BMPs), which are critical for bone formation and repair. Studies indicate that this compound stimulates BMP-2 production, leading to enhanced osteoblast differentiation and increased bone formation.
Osteogenic Activity
Research has demonstrated that this compound significantly promotes osteoblast differentiation in vitro. For instance, a study reported that it induced a dose-dependent increase in nascent bone formation at fracture sites in rats, achieving up to a 3.12-fold increase compared to controls at optimal doses .
Table 1: Osteogenic Effects of this compound
| Dose (mg/kg) | Bone Formation Increase (fold) |
|---|---|
| 1 | 2.16 |
| 5 | 3.12 |
Inhibition of Proteosomal Activity
The compound also exhibits inhibitory effects on osteoblastic proteosomal activity, which is crucial for regulating protein turnover in bone cells. This inhibition is significant as it suggests a dual mechanism where the compound not only promotes bone formation but also modulates the degradation pathways within osteoblasts .
Study on BMP Stimulation
In a pivotal study, researchers synthesized several analogues of benzyl carbamate derivatives and evaluated their ability to stimulate BMP-2. Among these, the compound demonstrated superior activity in promoting osteoblast differentiation and enhancing BMP synthesis without adverse effects on cardiovascular tissues .
Safety Profile
The safety profile of this compound was assessed in various animal models. It was found to be safe at therapeutic doses, with no significant side effects observed during the studies. This aspect is crucial for its potential translation into clinical applications.
Q & A
Q. What role does this compound play in modulating oxidative stress pathways?
- Experimental Design :
- ROS Assays : Quantify reactive oxygen species (ROS) in treated vs. untreated cells using fluorescent probes (e.g., DCFH-DA) .
- Gene Expression : Perform qPCR to assess antioxidant genes (e.g., Nrf2, SOD1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
